molecular formula C6H16CuO2 B1602161 Copper (II) isopropoxide CAS No. 23578-23-6

Copper (II) isopropoxide

Cat. No.: B1602161
CAS No.: 23578-23-6
M. Wt: 183.74 g/mol
InChI Key: RRLJMAURTGJXMR-UHFFFAOYSA-N
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Description

Copper (II) isopropoxide is an organometallic compound with the chemical formula C6H14CuO2. It is a deep green or brown crystalline solid that is soluble in many organic solvents such as alcohols, ethers, and esters. This compound is sensitive to moisture and hydrolyzes in water. It is commonly used as a catalyst and a reagent in organic synthesis.

Preparation Methods

Copper (II) isopropoxide can be synthesized through several methods:

  • Synthetic Routes and Reaction Conditions: : One common method involves the reaction of copper powder with isopropanol in the presence of a dry inert atmosphere to avoid moisture and oxygen interference. The reaction typically proceeds as follows: [ \text{Cu} + 2 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{Cu(C}_3\text{H}_7\text{O)}_2 + \text{H}_2 ] Another method involves the reaction of copper chloride with isopropanol in the presence of a base such as sodium isopropoxide.

  • Industrial Production Methods: : Industrially, this compound can be produced by reacting copper (II) nitrate with isopropanol under reflux conditions. The reaction is typically carried out in a controlled environment to ensure high purity and yield.

Chemical Reactions Analysis

Copper (II) isopropoxide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form copper (II) oxide and isopropanol. This reaction is often used in the preparation of copper oxide nanoparticles.

    Reduction: It can be reduced by hydrogen to form copper metal and isopropanol.

    Substitution: It can react with other alcohols to form different copper alkoxides. For example, reacting with methanol can produce copper (II) methoxide.

    Common Reagents and Conditions: Typical reagents include hydrogen for reduction, oxygen or air for oxidation, and various alcohols for substitution reactions. The reactions are usually carried out under an inert atmosphere to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions include copper (II) oxide, copper metal, and various copper alkoxides.

Scientific Research Applications

Copper (II) isopropoxide has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of esters, aldehydes, alcohols, and alkynes. It is also used in the preparation of high-temperature superconducting materials and nanomaterials.

    Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Medicine: Research is ongoing into its potential use in the development of anticancer drugs and other therapeutic agents.

    Industry: It is used in the production of coatings, pigments, and as a precursor for the synthesis of other copper compounds.

Mechanism of Action

The mechanism by which copper (II) isopropoxide exerts its effects involves several pathways:

    Catalytic Activity: As a catalyst, it facilitates various organic reactions by providing a surface for the reactants to interact, thereby lowering the activation energy required for the reaction.

    Molecular Targets and Pathways: In biological systems, it can interact with cellular components such as proteins and DNA, potentially leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. This property is being explored for its potential use in cancer therapy.

Comparison with Similar Compounds

Copper (II) isopropoxide can be compared with other copper alkoxides such as copper (II) methoxide and copper (II) ethoxide:

    Copper (II) Methoxide: Similar to this compound but with methanol as the alcohol component. It is less commonly used due to its higher reactivity and lower stability.

    Copper (II) Ethoxide: Similar to this compound but with ethanol as the alcohol component. It has similar applications but may be preferred in reactions where ethanol is a better solvent or reactant.

    Uniqueness: this compound is unique in its balance of reactivity and stability, making it a versatile reagent in both laboratory and industrial settings.

Properties

CAS No.

23578-23-6

Molecular Formula

C6H16CuO2

Molecular Weight

183.74 g/mol

IUPAC Name

copper;propan-2-ol

InChI

InChI=1S/2C3H8O.Cu/c2*1-3(2)4;/h2*3-4H,1-2H3;

InChI Key

RRLJMAURTGJXMR-UHFFFAOYSA-N

SMILES

CC(C)[O-].CC(C)[O-].[Cu+2]

Canonical SMILES

CC(C)O.CC(C)O.[Cu]

Pictograms

Flammable; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Copper (II) isopropoxide
Reactant of Route 2
Copper (II) isopropoxide
Reactant of Route 3
Copper (II) isopropoxide
Reactant of Route 4
Copper (II) isopropoxide
Reactant of Route 5
Copper (II) isopropoxide
Reactant of Route 6
Copper (II) isopropoxide

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